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Compound of Interest

Compound Name: N 563

Cat. No.: B1663612 Get Quote

Disclaimer: The term "N-563" is ambiguous in scientific literature, with search results pointing to

several distinct entities. This guide provides an in-depth overview of the in vitro studies for the

most prominent interpretations: the novel Keap1/Nrf2 pathway inhibitor K-563 and the anti-IL-5

receptor α monoclonal antibody MEDI-563 (Benralizumab). Researchers should exercise

caution and verify the specific compound of interest.

K-563: A Novel Inhibitor of the Keap1/Nrf2 Pathway
K-563 is a small molecule inhibitor of the Keap1/Nrf2 signaling pathway, which is a critical

regulator of antioxidant and detoxification responses.[1] Aberrant activation of this pathway is

associated with cancer cell proliferation and resistance to chemotherapy, making it a promising

target for anti-cancer therapies.[1] K-563 was identified through high-throughput screening in

Keap1 mutant human lung cancer A549 cells.[1]
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Parameter Cell Line Value Reference

Anti-proliferative

Activity

Keap1- or Nrf2-

mutated cancer cells

Growth inhibition

observed
[1]

Downstream Target

Gene Expression

Keap1- or Nrf2-

mutated cancer cells
Suppressed [1]

GSH Production A549 cells Suppressed [1]

Reactive Oxygen

Species (ROS)

Production

A549 cells Activated [1]

Experimental Protocols
High-Throughput Screening for Keap1/Nrf2 Pathway Inhibitors:

Cell Line: Keap1 mutant human lung cancer A549 cells.

Assay: A transcriptional reporter assay was utilized to screen for small-molecule inhibitors of

the Keap1/Nrf2 pathway.[1] This type of assay typically involves cells engineered with a

reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the

transcription factor Nrf2. A decrease in reporter gene expression would indicate inhibition of

the pathway.

Anti-proliferative Activity Assays:

Cell Lines: Various cancer cell lines with mutations in Keap1 or Nrf2 were used.[1]

Methodology: While the specific assay is not detailed, standard methods for assessing cell

proliferation include the MTT assay, which measures metabolic activity, or direct cell

counting. Cells are treated with varying concentrations of K-563, and cell viability is

measured over time.

Analysis of Downstream Target Gene Expression:

Methodology: To confirm the mechanism of action, the expression of Nrf2 downstream target

genes was measured. This is typically performed using quantitative real-time PCR (qRT-
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PCR) to quantify mRNA levels of genes involved in antioxidant response and detoxification.
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Caption: Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.

MEDI-563 (Benralizumab): An Anti-IL-5 Receptor α
Monoclonal Antibody
MEDI-563, also known as Benralizumab, is a humanized, afucosylated monoclonal antibody

that targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[2][3] IL-5 is a key cytokine

responsible for the differentiation, proliferation, and activation of eosinophils, which are

implicated in asthma and other eosinophilic disorders.[4] MEDI-563 depletes eosinophils and

basophils through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[2]
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Parameter Value
Conditions/Cell
Line

Reference

Binding Affinity

(Dissociation

Constant)

Human IL-5Rα 11 pM
Recombinant

extracellular domains
[2]

Cynomolgus Monkey

IL-5Rα
42 pM

Recombinant

extracellular domains
[2]

ADCC Activity (EC50)

Human Eosinophils 0.9 pM [2]

Human Basophils 0.5 pM [2]

Inhibition of IL-5-

induced Proliferation

(IC50)

0.3 nM

CTLL-2 cells

transfected with

human IL-5Rαβ

[2]

In Vivo Eosinophil

Depletion

(Cynomolgus

Monkeys)

>80% reduction 0-30 mg/kg IV [2]

Peripheral Blood

Eosinophil Reduction

(Human Subjects)

~94% of subjects to

0.00-0.01 x 10³/µL
Doses ≥0.03 mg/kg [4]

Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

Target Cells: Human eosinophils and basophils.[2]

Effector Cells: Natural Killer (NK) cells are typically used as effector cells in ADCC assays.
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Methodology: Target cells (eosinophils/basophils) are labeled with a detectable marker (e.g.,

a fluorescent dye or radioactive isotope). The labeled target cells are then incubated with

MEDI-563 and effector cells. The amount of target cell lysis is quantified by measuring the

release of the marker into the supernatant. The EC50 value represents the concentration of

the antibody that induces 50% of the maximum cell lysis.

IL-5-Induced Proliferation Assay:

Cell Line: CTLL-2 cells transfected with recombinant human IL-5Rαβ.[2]

Methodology: These cells proliferate in response to IL-5. The assay measures the ability of

MEDI-563 to inhibit this proliferation. Cells are cultured with IL-5 and varying concentrations

of MEDI-563. Cell proliferation is measured after a set incubation period (e.g., 48 hours)

using methods like the MTT assay or incorporation of tritiated thymidine. The IC50 value is

the concentration of MEDI-563 that inhibits 50% of the IL-5-induced proliferation.

Binding Affinity Measurement:

Methodology: The dissociation constants (Kd) of MEDI-563 to recombinant IL-5Rα

extracellular domains were likely determined using surface plasmon resonance (SPR) or a

similar biophysical technique. This involves immobilizing the receptor on a sensor chip and

flowing different concentrations of the antibody over the surface to measure association and

dissociation rates.
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Caption: Mechanism of action of MEDI-563 (Benralizumab) via ADCC.

Other Mentions of "563" in Literature
Phosphorylation Site S563: Studies on the intestinal Na+/H+ exchanger NHE3 have

identified S563 as a key phosphorylation site involved in its regulation by AMP-activated

protein kinase (AMPK).[5][6] This is relevant to studies of ion transport and metabolic

regulation.

Bladder Cancer Cell Line 5637: The 5637 bladder cancer cell line has been used in in vitro

studies to investigate the effects of drugs like Disitamab Vedotin on the TNF signaling

pathway.[7]

These instances highlight the importance of precise nomenclature in scientific research and

reporting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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